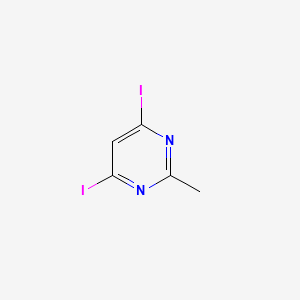

5-溴-3-(1,4-二氮杂环-1-基)吡嗪-2-胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

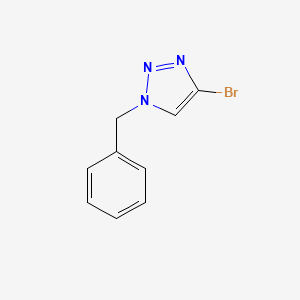

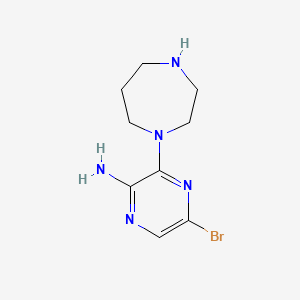

The compound "5-Bromo-3-(1,4-diazepan-1-yl)pyrazin-2-amine" is a brominated pyrazine derivative, which is a class of compounds known for their diverse range of biological activities and applications in chemical synthesis. While the specific compound is not directly mentioned in the provided papers, the related structures and synthesis methods can offer insights into its potential characteristics and applications.

Synthesis Analysis

The synthesis of bromo-substituted pyrazine derivatives can be complex, involving multiple steps and reactions. For instance, the synthesis of bromo-substituted diazenyl-pyrazolo[1,5-a]pyrimidin-2-amines involves the Sonogashira cross-coupling reaction, which is a powerful tool for forming carbon-carbon bonds between an alkyne and an aryl or vinyl halide . This method could potentially be adapted for the synthesis of "5-Bromo-3-(1,4-diazepan-1-yl)pyrazin-2-amine" by selecting appropriate starting materials and reaction conditions.

Molecular Structure Analysis

The molecular structure of brominated pyrazine derivatives is characterized by the presence of a bromine atom, which can significantly influence the electronic properties of the molecule. The position of the bromine atom and the nature of other substituents can affect the molecule's reactivity and interaction with biological targets . The structure of "5-Bromo-3-(1,4-diazepan-1-yl)pyrazin-2-amine" would likely exhibit similar electronic characteristics due to the presence of the bromine atom.

Chemical Reactions Analysis

Bromo-substituted pyrazines can participate in various chemical reactions, including cross-coupling reactions, which are useful for creating complex molecules with potential biological activity . The reactivity of these compounds can be influenced by electron-donating or electron-withdrawing groups, which can be strategically placed to achieve desired reactivity and selectivity .

Physical and Chemical Properties Analysis

The physical and chemical properties of brominated pyrazine derivatives can be quite diverse, depending on their specific substituents. For example, they can exhibit strong absorption bands in the UV-visible spectrum and may show fluorescence, which can be useful for developing optical sensors . The presence of a bromine atom can also impact the redox behavior of the molecule, as observed in electrochemical studies . These properties suggest that "5-Bromo-3-(1,4-diazepan-1-yl)pyrazin-2-amine" could also have interesting optical and electrochemical properties, potentially making it useful in sensor applications or as a probe in biological systems.

科学研究应用

合成应用:该化合物及其衍生物广泛用于合成化学。例如,2-溴-5-甲基吡嗪的合成(其与 5-溴-3-(1,4-二氮杂环-1-基)吡嗪-2-胺具有结构相似性)已被描述为简便且高效,涉及将 5-甲基吡嗪-2-羧酸转化为酰胺和随后的过程 (Madhusudhan 等人,2009)。

电子和非线性光学性质:对 5-芳基-N-(吡嗪-2-基)噻吩-2-甲酰胺(其与 5-溴-3-(1,4-二氮杂环-1-基)吡嗪-2-胺在结构上相关)的研究揭示了有趣的电子和非线性光学性质。这些性质通过密度泛函理论 (DFT) 计算进行研究,重点关注前沿分子轨道和 HOMO-LUMO 能隙等因素 (Ahmad 等人,2021)。

在合成多种化合物中的用途:另一项研究证明了相关化合物在合成各种杂环化合物(如吡唑和苯并[b][1,4]二氮杂卓)中的用途,这突出了这些化合物在一系列化学结构的合成中的多功能性 (Abdelhamid 等人,2016)。

在博莱霉素扩增中的作用:对与本化合物结构相似的 1H-咪唑并[4,5-b]吡嗪的研究表明,在放大博莱霉素(一种化疗药物)方面有轻微活性 (Barlin 和 Ireland,1984)。

有机合成中的催化:该化合物及其衍生物已用于有机合成的催化剂中,如合成 N-吡咯基(呋喃基)-取代哌嗪、1,4-二氮杂环和 1,4-二氮杂环的研究中所示。这说明了此类化合物在促进化学反应中的作用 (Mittersteiner 等人,2019)。

电荷转移性质:该化合物的类似物因其在各种电子系统中的电荷转移性质而受到研究,证明了它们在电子应用中的潜力 (Staab 和 Appel,1981)。

光学和热学性质:该化合物的衍生物的光学和热学性质已被研究,表明在光电材料中具有潜在应用 (Meti 等人,2017)。

神经退行性疾病的 AChE 抑制:对稠合 [1,2,3]三唑并[1,4]二氮杂卓的合成(其与 5-溴-3-(1,4-二氮杂环-1-基)吡嗪-2-胺在结构上相关)的研究显示了乙酰胆碱酯酶 (AChE) 抑制活性的潜力。这表明其在开发抗神经退行性药物中的可能用途 (Sudhapriya 等人,2019)。

安全和危害

作用机制

Mode of Action

It’s known that the compound can participate in palladium-catalyzed cross-coupling reactions .

Biochemical Pathways

It’s known that the compound can be used in the synthesis of pyrazinylpyridines

Action Environment

It’s known that some compounds of this class should be handled under an inert atmosphere at room temperature .

属性

IUPAC Name |

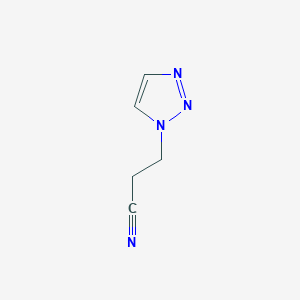

5-bromo-3-(1,4-diazepan-1-yl)pyrazin-2-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H14BrN5/c10-7-6-13-8(11)9(14-7)15-4-1-2-12-3-5-15/h6,12H,1-5H2,(H2,11,13) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SHBAZYWQPREMSZ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCN(C1)C2=NC(=CN=C2N)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14BrN5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70587510 |

Source

|

| Record name | 5-Bromo-3-(1,4-diazepan-1-yl)pyrazin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70587510 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

272.15 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

893612-22-1 |

Source

|

| Record name | 5-Bromo-3-(1,4-diazepan-1-yl)pyrazin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70587510 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-butyl-4-sulfanylidene-6,7-dihydro-5H-cyclopenta[d]pyrimidin-2-one](/img/structure/B1283853.png)